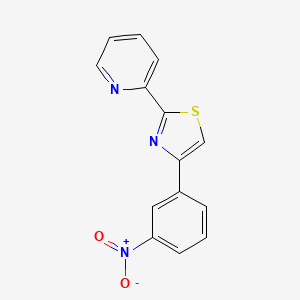![molecular formula C18H22N4O2 B2617219 N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine CAS No. 1030096-89-9](/img/structure/B2617219.png)
N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include known aliases or trade names.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the overall yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It may include its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Aggregation-induced Emission Enhancement
N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine and related compounds have been studied for their unique photophysical properties, particularly aggregation-induced emission enhancement (AIEE). This phenomenon is observed when molecules that are non-emissive in solution form emit strongly upon aggregation. The restricted intramolecular rotation in the solid state facilitates this process, leading to potential applications in sensing, imaging, and organic electronics (Qian et al., 2007).
Synthetic Organic Chemistry
These compounds serve as versatile intermediates in synthetic organic chemistry. Their structural framework allows for nucleophilic substitutions and radical reactions, enabling the synthesis of complex organic molecules with potential biological activities. For example, they can be utilized to generate aryl radicals under specific conditions, contributing to the development of new synthetic pathways and drug discovery efforts (Jasch et al., 2012).
Antimicrobial and Antitumor Activities
Research on benzothiazole derivatives, including those containing benzimidazole and imidazoline moieties, has shown promising antimicrobial and antitumor activities. These compounds exhibit potent antibacterial and entomological effects, suggesting their potential as lead compounds in the development of new therapeutic agents (Chaudhary et al., 2011). Moreover, palladium(II) and platinum(II) complexes with benzimidazole ligands have been synthesized, exhibiting significant cytotoxicity against various cancer cell lines, pointing towards their use in cancer treatment (Ghani & Mansour, 2011).
Corrosion Inhibition
Benzimidazole derivatives have also been identified as effective corrosion inhibitors for mild steel in acidic media. Their ability to adsorb on metal surfaces and form protective layers suggests applications in materials science and engineering, particularly in extending the lifespan of metal components in corrosive environments (Tang et al., 2013).
Electroluminescence and Mechanochromism
The development of N-substituted tetraphenylethene-based benzimidazoles demonstrates their aggregation-induced emission (AIE) properties and fast-reversible mechanochromism, alongside applications in organic electroluminescent devices. These properties are essential for the creation of novel materials for optoelectronic applications, including sensors, displays, and lighting (Zhang et al., 2018).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and storage.
Orientations Futures
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or further studies into its mechanism of action.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZZJOCDMYDYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2617136.png)
![5-[(2-Fluorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2617137.png)

![(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2617139.png)
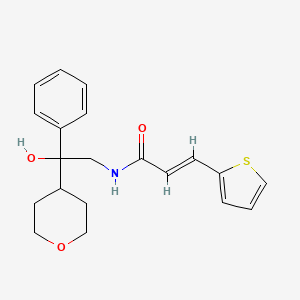
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2617144.png)
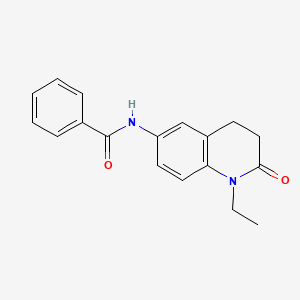
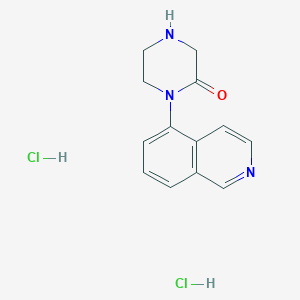
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)
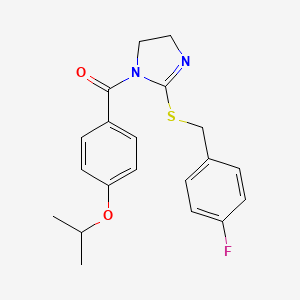
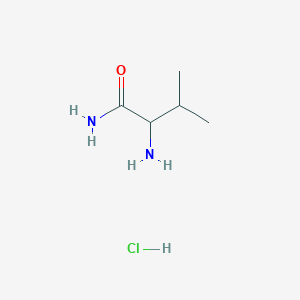
![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
